molecular formula C15H20O2 B150043 (6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one CAS No. 131651-38-2

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one

Cat. No.: B150043
CAS No.: 131651-38-2
M. Wt: 232.32 g/mol
InChI Key: WYIJOOQDLOBLCP-LBPRGKRZSA-N
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Description

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one is an organic compound with a complex structure that includes a heptenone backbone and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in an organic solvent.

    Reduction: Sodium borohydride in a suitable solvent such as ethanol.

    Substitution: Various halogenating agents and catalysts depending on the desired substitution.

Major Products Formed

Scientific Research Applications

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one stands out due to its unique combination of a heptenone backbone and a hydroxy-methylphenyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(6S)-6-(2-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h5-8,12,17H,9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJOOQDLOBLCP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CC(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)CC(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198748
Record name (6S)-6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131651-38-2
Record name (6S)-6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131651-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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